

Research applications of bromobutyl functionalized compounds

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Compound of Interest

Compound Name: *2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione*

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An In-Depth Technical Guide to the Research Applications of Bromobutyl Functionalized Compounds

Authored by Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bromobutyl-functionalized compounds. Moving beyond a simple recitation of facts, we delve into the core chemical principles that drive the utility of these materials, explore their diverse applications with field-proven insights, and provide actionable experimental protocols. Our narrative is built on a foundation of scientific integrity, explaining the causality behind experimental choices and grounding all claims in authoritative references.

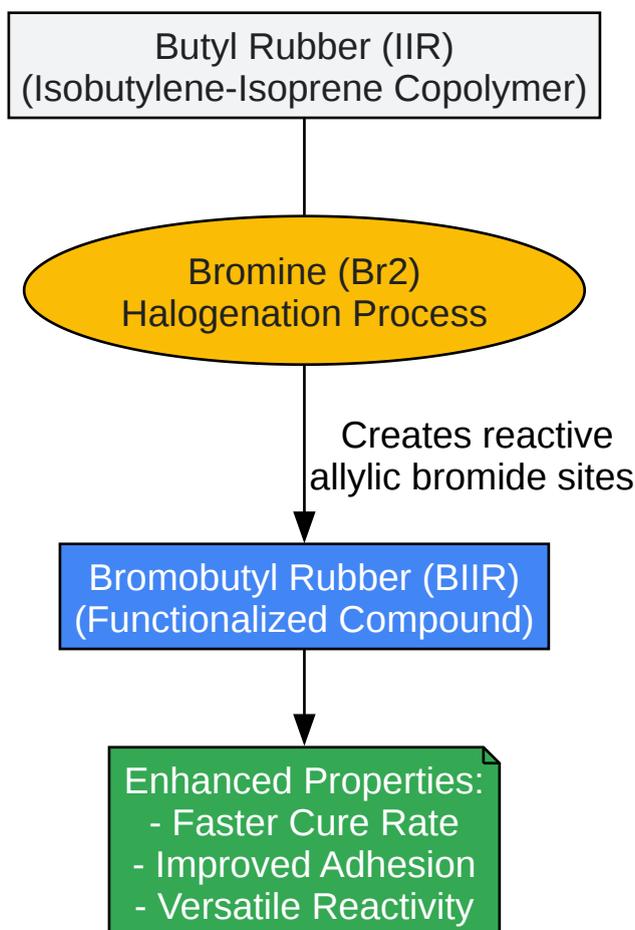
The Foundation: Understanding Bromobutyl Chemistry

Bromobutyl-functionalized compounds, most prominently represented by bromobutyl rubber (BIIR), are synthetic elastomers derived from the halogenation of butyl rubber (a copolymer of isobutylene and a small amount of isoprene).[1][2][3] The introduction of bromine into the polymer backbone is not a trivial modification; it fundamentally enhances the material's properties and unlocks a wider range of chemical reactivity.

The parent butyl rubber is known for its exceptionally low gas permeability, a consequence of its densely packed polyisobutylene backbone.[4][5] However, its low degree of unsaturation makes it difficult to vulcanize (cross-link) and limits its compatibility with other, more unsaturated rubbers.[6] Bromination addresses these limitations directly. The process creates reactive allylic bromide sites on the isoprene units, which are significantly more reactive than the original double bonds.[3][6] This enhanced reactivity allows for faster cure rates, a more versatile selection of curing chemistries, and critically, improved adhesion to other polymers—a vital characteristic for composite materials like tires.[1][6][7]

Core Properties Driving Application:

- **Low Permeability:** An intrinsic property of the butyl backbone, making it an excellent barrier against gases, air, and moisture.[4][8][9]
- **Chemical Inertness:** High resistance to acids, bases, and other corrosive substances.[3][6][10]
- **Thermal Stability:** The saturated polymer backbone provides excellent resistance to heat and aging.[1][11]
- **Reactive Functionality:** The bromine atoms serve as handles for a wide array of chemical modifications, including nucleophilic substitution and ionic cross-linking.[12][13][14]



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Caption: Synthesis of Bromobutyl Rubber (BIIR) from Butyl Rubber.

Application Focus: The Pharmaceutical & Biomedical Sector

The unique combination of impermeability, chemical inertness, and cleanliness makes bromobutyl rubber an indispensable material in pharmaceutical packaging.^{[5][15]}

Ensuring Drug Product Integrity and Stability

The primary role of a container closure system is to protect the drug product from environmental factors and maintain its sterility and potency. Bromobutyl rubber stoppers for vials, prefilled syringes, and infusion bottles excel in this role.^{[2][16][17]}

- **Barrier Properties:** Their excellent barrier against oxygen and water vapor is critical for protecting sensitive biologics and other drugs prone to oxidation or hydrolysis.[10][16]
- **Low Extractables and Leachables:** Pharmaceutical-grade BIIR is formulated to have very low levels of extractables and leachables—compounds that can migrate from the stopper into the drug product.[10][16] This minimizes the risk of product contamination and potential adverse patient reactions.[10][18]
- **Self-Sealing Capability:** The elastomeric nature of BIIR allows it to reseal effectively after being punctured by a needle, which is crucial for multi-dose vials to prevent microbial contamination.[10][11] This property is often referred to as "rejuvenating." [11]
- **Lyophilization Applications:** For freeze-dried (lyophilized) drugs, which are highly sensitive to moisture, bromobutyl stoppers with low water vapor transmission rates are the preferred choice to ensure long-term stability.[9][19]

Functionalization for Advanced Drug Delivery

Beyond passive packaging, the reactive nature of the bromobutyl group opens avenues for creating advanced drug delivery systems. Functionalized polymers can be designed to target specific tissues, control the release of a therapeutic agent, or improve the stability of the drug. [20][21][22] The bromine atom on a BIIR backbone can act as an initiation site for grafting other polymer chains or for attaching targeting ligands, transforming an inert elastomer into an intelligent therapeutic platform.[21]

Experimental Protocol 1: Evaluation of Extractables and Leachables from Bromobutyl Stoppers

This protocol outlines a foundational, self-validating system for assessing the compatibility of bromobutyl stoppers with a drug formulation, a critical step in drug development.

Objective: To identify and quantify chemical compounds that migrate from bromobutyl stoppers into a simulated drug solution under accelerated conditions.

Materials:

- Bromobutyl stoppers

- Control vials (e.g., USP Type I borosilicate glass)
- Extraction solvents: Water for Injection (WFI), Isopropyl Alcohol (IPA), or a relevant drug formulation placebo.
- Autoclave
- GC-MS (Gas Chromatography-Mass Spectrometry) system
- LC-MS (Liquid Chromatography-Mass Spectrometry) system
- Analytical standards for potential leachables (e.g., antioxidants, curing agents).

Methodology:

- Preparation: Clean and sterilize all glassware and stoppers according to standard pharmaceutical procedures (e.g., autoclaving at 121°C for 30 minutes).[\[10\]](#)
- Extraction Setup: Place a defined number of stoppers (e.g., 10) into a vial and add a specific volume of the extraction solvent, ensuring the stoppers are fully submerged. The surface-area-to-volume ratio should be representative of the final drug product configuration.
- Accelerated Aging: Seal the vials and expose them to accelerated conditions to simulate long-term storage. A typical condition is 40°C for 30 days. A control vial containing only the solvent must be included.
- Sample Preparation for Analysis:
 - After the incubation period, cool the vials to room temperature.
 - Carefully remove the solution for analysis.
 - For GC-MS analysis (for volatile/semi-volatile compounds), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to concentrate the analytes.
 - For LC-MS analysis (for non-volatile compounds), the solution can often be injected directly after filtration.

- Analysis:
 - Run the samples on both GC-MS and LC-MS systems.
 - Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and by running analytical standards.
 - Quantify the identified leachables using a calibration curve generated from the standards.
- Causality Check: The results are validated by the control sample, which should show no significant peaks corresponding to leachables. The choice of multiple, orthogonal analytical techniques (GC-MS and LC-MS) ensures a comprehensive profile of potential migrants, adding to the trustworthiness of the data.

Caption: Workflow for Extractables & Leachables Testing.

Application Focus: Advanced Materials & Polymer Science

The versatility of bromobutyl chemistry extends far beyond pharmaceuticals into the realm of high-performance materials.

Tire Technology: The Unseen Safety Component

In modern radial tires, the inner liner—the layer responsible for retaining air—is predominantly made of bromobutyl rubber.^{[1][11]} Its extremely low gas permeability ensures that tires maintain proper inflation pressure for longer periods, which is crucial for vehicle safety, fuel efficiency, and tire longevity.^{[1][11]} The improved adhesion of BIIR to the other rubber components of the tire carcass is essential for the structural integrity and durability of the tire.^[1]

Self-Healing Materials: A Paradigm Shift in Durability

One of the most exciting research applications is the development of self-healing elastomers from commercially available BIIR.^{[12][13]} This is achieved without conventional sulfur vulcanization. The key is a straightforward chemical modification where the bromine functionalities are transformed into ionic groups, such as imidazolium bromide, by reacting the BIIR with an imidazole-based compound.^{[12][13]}

These ionic groups then form reversible, physical cross-links through strong ionic associations. [12] When the material is damaged (e.g., cut), these ionic bonds can break. However, upon applying a stimulus like heat or simply bringing the damaged surfaces back into contact, the ionic associations can reform, "healing" the cut and restoring the material's original mechanical properties.[12][13] This approach offers a pathway to materials with significantly longer fatigue life, with profound implications for applications where safety and performance are critical, such as tires and other engineered components.[12][13]

Caption: Mechanism of Ionic Modification for Self-Healing Rubber.

Experimental Protocol 2: Synthesis of Self-Healing Ionic Bromobutyl Rubber

Objective: To convert commercial bromobutyl rubber into a self-healing material via ionic modification.

Materials:

- Bromobutyl Rubber (BIIR)
- Toluene (solvent)
- 1-Butylimidazole (modifying agent)
- Methanol (for precipitation)
- Stir plate and magnetic stirrer
- Round-bottom flask with reflux condenser
- Nitrogen or Argon inert gas supply

Methodology:

- Dissolution: Dissolve a known quantity of BIIR (e.g., 10g) in toluene (e.g., 200 mL) in the round-bottom flask. Stir at room temperature until a homogeneous solution is formed. This may take several hours.

- Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) to prevent side reactions.
- Reaction: Add a stoichiometric equivalent of 1-butylimidazole to the BIIR solution. The amount should be calculated based on the bromine content of the specific grade of BIIR being used.
- Heating: Heat the reaction mixture to 80-90°C under reflux and maintain stirring for 12-24 hours. The causality here is that elevated temperature is required to drive the nucleophilic substitution reaction between the imidazole and the allylic bromide on the BIIR chain.
- Precipitation: After the reaction is complete, cool the solution to room temperature. Slowly pour the viscous solution into a large excess of methanol while stirring vigorously. The modified polymer will precipitate as a white or off-white solid.
- Purification: Decant the methanol and wash the polymer several times with fresh methanol to remove any unreacted 1-butylimidazole and residual solvent.
- Drying: Dry the resulting ionically modified BIIR in a vacuum oven at 50-60°C until a constant weight is achieved.
- Validation & Characterization:
 - FTIR Spectroscopy: Confirm the modification by looking for the appearance of characteristic peaks corresponding to the imidazole ring.
 - Mechanical Testing: Cast films of the dried polymer and perform tensile tests. A successfully modified material will exhibit elastic properties.
 - Healing Test: Cut a sample completely in half. Press the two halves together and allow them to "heal" at room temperature or with gentle heating (e.g., 70°C for 1 hour). Perform a tensile test on the healed sample to quantify the healing efficiency (ratio of healed tensile strength to original tensile strength).

Quantitative Data Summary

The functionalization of bromobutyl rubber leads to significant changes in its material properties. The following table summarizes typical data, comparing the parent rubber to its

modified, self-healing counterpart.

Property	Butyl Rubber (IIR)	Bromobutyl Rubber (BIIR) (Sulfur Cured)	Ionic Self-Healing BIIR	Rationale for Change
Tensile Strength (MPa)	~10-15	~12-18	~8-12[12][13]	Covalent cross-links are stronger, but ionic associations provide significant strength.
Elongation at Break (%)	~500-700	~400-600	>1000[12][13]	The reversible nature of physical cross-links allows for greater chain mobility and extensibility.
Gas Permeability	Very Low	Very Low[23][24]	Very Low	This property is a function of the polyisobutylene backbone and is largely unaffected by functionalization.
Cure Mechanism	Slow Sulfur Cure	Fast Sulfur/Resin Cure[6][9]	Ionic Association (Physical)	Bromination introduces reactive sites. Ionic modification replaces covalent bonds with reversible ones.

Self-Healing Efficiency	0%	0%	>90% (at 70°C) [12][13]	Only the ionically modified version possesses the reversible cross-links necessary for healing.
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Conclusion and Future Outlook

Bromobutyl-functionalized compounds, anchored by the commercially significant bromobutyl rubber, are far more than simple elastomers. They are versatile platforms for innovation across multiple scientific disciplines. The inherent properties of low permeability and chemical stability make them a cornerstone of the pharmaceutical packaging industry, directly contributing to the safety and efficacy of modern medicines.[10][16]

The true potential, however, lies in the targeted use of the bromo-functionality. As demonstrated, this reactive handle allows for the creation of advanced materials with remarkable properties, such as the ability to self-heal.[12][13] Future research will undoubtedly focus on expanding this toolbox of chemical modifications. We can envision the development of:

- Smart Drug Delivery Systems: Where BIIR-based nanoparticles are functionalized with targeting moieties and stimuli-responsive linkers for precision medicine.
- Advanced Membranes: Tailoring the surface chemistry of BIIR membranes for highly selective chemical separations.
- Sustainable Materials: Leveraging the reprocessability of ionically cross-linked, self-healing rubbers to create more durable and recyclable elastomeric products.

For the researchers, scientists, and developers who engage with these materials, a deep understanding of the underlying chemistry is paramount. It is this understanding that will continue to drive the transformation of a humble industrial polymer into a key component of next-generation technologies.

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